5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
Description
Properties
Molecular Formula |
C13H8BrFO |
|---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-11-4-5-13(15)12(7-11)10-3-1-2-9(6-10)8-16/h1-8H |
InChI Key |
ZMXXEZZJBSCTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)Br)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of biphenyl derivatives, followed by the introduction of the aldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to ensure consistent quality and efficiency. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions of biphenyl derivatives with biological targets. It can be used in the design of molecules with potential biological activity.
Medicine: The compound is explored for its potential medicinal properties. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to potential biological effects.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | 1528977-92-5 | C₁₃H₈BrFO | 279.1 | 5'-Br, 2'-F, 3-CHO | 356.6±32.0 | 1.494±0.06 |
| 2'-Bromo-[1,1'-biphenyl]-3-carbaldehyde | 84395-93-7 | C₁₃H₉BrO | 261.1 | 2'-Br, 3-CHO | Not reported | Not reported |
| 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | 676348-33-7 | C₁₃H₉FO | 200.2 | 2'-F, 3-CHO | Not reported | Not reported |
| 5-Bromo-3-chloro-[1,1'-biphenyl]-2-carbaldehyde | Not provided | C₁₃H₈BrClO | 295.5 | 5-Br, 3-Cl, 2-CHO | Not reported | Not reported |
| 4'-Bromo-2'-ethyl-6'-methyl-[1,1'-biphenyl]-3-carbaldehyde | 3002506-97-7 | C₁₆H₁₅BrO | 303.2 | 4'-Br, 2'-C₂H₅, 6'-CH₃, 3-CHO | 406.5±45.0 | 1.308±0.06 |
Key Observations :
- Halogen Effects : Bromine substitution increases molecular weight and boiling point compared to fluorine analogs (e.g., 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde vs. the target compound) .
- Steric and Electronic Effects : Bulky substituents (e.g., ethyl and methyl groups in 4'-Bromo-2'-ethyl-6'-methyl-[1,1'-biphenyl]-3-carbaldehyde ) elevate boiling points due to increased van der Waals interactions .
- Density Trends : Higher halogen content (Br, Cl) correlates with increased density, as seen in the target compound (1.494 g/cm³) versus the ethyl/methyl-substituted analog (1.308 g/cm³) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to couple halogenated aryl precursors. For example:
- A brominated phenylboronic acid derivative can react with a fluorinated aryl halide under optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, and a solvent like toluene/ethanol).
- The aldehyde group is introduced either pre- or post-coupling using formylation reagents such as DMF/POCl₃ (Vilsmeier-Haack reaction) .
- Key Considerations : Ensure proper protection of the aldehyde group during coupling to prevent side reactions.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions. For example, the aldehyde proton appears as a singlet near δ 10.0 ppm, while fluorine and bromine induce distinct splitting patterns in aromatic protons .
- IR : A strong C=O stretch (~1700 cm) confirms the aldehyde group.
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 279.0) .
Q. What purification strategies are effective for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane. The aldehyde’s polarity aids in separation.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Purity Validation : Confirm via HPLC (>95% purity thresholds) .
Advanced Research Questions
Q. How do electron-withdrawing groups (Br, F) influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer :
- Bromine’s strong electron-withdrawing effect slows oxidative addition but stabilizes intermediates. Fluorine’s ortho-directing nature can sterically hinder coupling; thus, ligand choice (e.g., SPhos or XPhos) is critical to enhance catalytic turnover .
- Optimization : Use Pd(OAc)₂ with bulky ligands in anhydrous DMF at 80–100°C. Monitor reaction progress via TLC to minimize over-coupling byproducts .
Q. What challenges arise in X-ray crystallographic analysis of halogenated biphenyl aldehydes?
- Methodological Answer :
- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals.
- Halogen Effects : Heavy atoms (Br) enhance X-ray scattering but may cause absorption errors. Use SHELXT for automated space-group determination and absorption corrections .
- Example: A related compound, 3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl, was resolved in the P2₁/c space group, with Br and Cl substituents refining thermal parameters .
Q. How can computational modeling predict reactivity in downstream derivatization?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For instance, the aldehyde group’s LUMO is highly reactive toward amines or hydrazines.
- Steric Maps : Generate electrostatic potential maps to assess steric hindrance from bromine and fluorine during cross-coupling or substitution reactions .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for halogenated biphenyl aldehydes: How to resolve?
- Methodological Answer :
- Source Comparison : Cross-reference peer-reviewed journals (e.g., Miyaura et al. ) over commercial catalogs (e.g., Kanto Reagents ), which may report ranges from crude samples.
- Experimental Replication : Purify the compound via recrystallization and use differential scanning calorimetry (DSC) for accurate determination.
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
- Storage : Store at 2–8°C in amber vials to prevent aldehyde oxidation.
- Waste Disposal : Neutralize with sodium bisulfite before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
